molecular formula C8H11Cl2N B6251681 N-(2-chloroethyl)aniline hydrochloride CAS No. 874-78-2

N-(2-chloroethyl)aniline hydrochloride

Cat. No. B6251681
CAS RN: 874-78-2
M. Wt: 192.1
InChI Key:
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Description

N-(2-chloroethyl)aniline hydrochloride, commonly known as Chloroethanamine hydrochloride, is an organic compound that is widely used in the laboratory for a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and other polar solvents. Chloroethanamine hydrochloride is highly reactive and is used in organic synthesis, polymer chemistry, and medicinal chemistry. It is also used in the synthesis of various pharmaceuticals, biocides, and other chemicals.

Scientific Research Applications

Chloroethanamine hydrochloride is used in a variety of scientific research applications, including organic synthesis, polymer chemistry, and medicinal chemistry. It is used in the synthesis of various pharmaceuticals, biocides, and other chemicals. It is also used as a reagent in the synthesis of a wide range of organic compounds, including aryl halides, aryl sulfonates, and aryl amines. Additionally, it is used in the synthesis of polymers, such as polyvinyl chloride and polyethylene.

Mechanism of Action

The mechanism of action of Chloroethanamine hydrochloride is not well understood. However, it is believed that the compound reacts with a variety of nucleophiles, such as amines, alcohols, and carboxylic acids, to form new products. It is also believed that the compound reacts with a variety of electrophiles, such as aryl halides, aryl sulfonates, and aryl amines, to form new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of Chloroethanamine hydrochloride are not well understood. However, the compound has been shown to be toxic when ingested and may cause skin irritation. Additionally, the compound may cause respiratory irritation and eye irritation when inhaled or exposed to the skin.

Advantages and Limitations for Lab Experiments

The main advantage of using Chloroethanamine hydrochloride for laboratory experiments is its high reactivity. This allows for the synthesis of a wide range of organic compounds, including aryl halides, aryl sulfonates, and aryl amines. Additionally, it can be used in the synthesis of polymers, such as polyvinyl chloride and polyethylene. However, the compound is toxic when ingested and may cause skin irritation when exposed to the skin. Therefore, it is important to take proper safety precautions when handling the compound.

Future Directions

The future directions for research involving Chloroethanamine hydrochloride include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of various organic compounds and polymers. Additionally, further research should be conducted into the safety and toxicity of the compound, as well as its potential uses in the pharmaceutical and biocide industries. Finally, further research should be conducted into the potential of the compound in the synthesis of various novel compounds and materials.

Synthesis Methods

Chloroethanamine hydrochloride is synthesized by a two-step reaction involving the reaction of aniline with ethylene chlorohydrin, followed by the reaction of the resulting product with hydrochloric acid. The first step involves the reaction of aniline with ethylene chlorohydrin in the presence of a base, such as sodium hydroxide, to form N-(2-chloroethyl)aniline. The second step involves the reaction of the N-(2-chloroethyl)aniline with hydrochloric acid to form N-(2-chloroethyl)aniline hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chloroethyl)aniline hydrochloride involves the reaction of 2-chloroethylamine hydrochloride with aniline in the presence of a suitable solvent and catalyst.", "Starting Materials": [ "2-chloroethylamine hydrochloride", "aniline", "solvent", "catalyst" ], "Reaction": [ "Dissolve 2-chloroethylamine hydrochloride in the solvent.", "Add aniline to the solution and stir.", "Add the catalyst to the reaction mixture.", "Heat the reaction mixture under reflux for several hours.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with cold solvent and dry it under vacuum.", "Recrystallize the product from a suitable solvent to obtain pure N-(2-chloroethyl)aniline hydrochloride." ] }

CAS RN

874-78-2

Product Name

N-(2-chloroethyl)aniline hydrochloride

Molecular Formula

C8H11Cl2N

Molecular Weight

192.1

Purity

95

Origin of Product

United States

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